molecular formula C17H15NO B11863119 4-(Benzyloxy)-2-methylquinoline

4-(Benzyloxy)-2-methylquinoline

Cat. No.: B11863119
M. Wt: 249.31 g/mol
InChI Key: SZCDRKCTMCDYIN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline core with a benzyloxy group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-methylquinoline typically involves the reaction of 2-methylquinoline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Starting Materials: 2-methylquinoline, benzyl chloride

    Reagents: Potassium carbonate, DMF

    Conditions: Elevated temperature (around 100-120°C)

The reaction proceeds through nucleophilic substitution, where the benzyloxy group is introduced at the 4-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoquinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Benzoquinone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Acylated quinoline derivatives

Scientific Research Applications

4-(Benzyloxy)-2-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The quinoline core can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxyquinoline
  • 4-(Benzyloxy)-2-chloroquinoline
  • 4-(Benzyloxy)-2-nitroquinoline

Uniqueness

4-(Benzyloxy)-2-methylquinoline is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

4-(Benzyloxy)-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₁₇H₁₅NO, features a quinoline ring substituted with a benzyloxy group at the fourth position and a methyl group at the second position. The compound's structure contributes to its reactivity and biological activity, making it a candidate for various medicinal applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve disruption of bacterial cell membrane function, although detailed pathways are still under investigation. A study highlighted that derivatives of this compound possess significant antibacterial activity, which could lead to the development of new therapeutic agents targeting bacterial infections .

2. Antitubercular Activity

Another critical area of research focuses on the compound's potential against Mycobacterium tuberculosis (Mtb). A series of quinoline derivatives, including this compound, were synthesized and evaluated for their ability to inhibit Mtb growth. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid . This suggests that modifications in the quinoline structure can enhance antitubercular activity.

Case Studies and Experimental Results

  • Synthesis and Evaluation :
    • A study synthesized various N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their antimycobacterial activity. Compounds showed selective inhibition against drug-susceptible and drug-resistant Mtb strains with promising MICs in the submicromolar range .
  • Mechanism Exploration :
    • Investigations into the mechanisms revealed that these compounds target specific metabolic pathways in Mtb, enhancing their potential as therapeutic agents .
  • Safety and Selectivity :
    • Evaluations of cytotoxicity on Vero and HepG2 cells indicated that the most active compounds had minimal impact on cell viability, suggesting a favorable safety profile for further development .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-MethylquinolineMethyl group at position 2Antimicrobial
8-HydroxyquinolineHydroxyl group at position 8Anticancer
6-BenzyloxyquinolineBenzyloxy group at position 6Anticonvulsant
4-Benzyloxy-2-methylquinoline Benzyloxy group at position 4Antimicrobial, Antitubercular

This comparative analysis illustrates how structural modifications influence biological activity, emphasizing the importance of chemical design in drug development.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-methyl-4-phenylmethoxyquinoline

InChI

InChI=1S/C17H15NO/c1-13-11-17(15-9-5-6-10-16(15)18-13)19-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3

InChI Key

SZCDRKCTMCDYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3

Origin of Product

United States

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